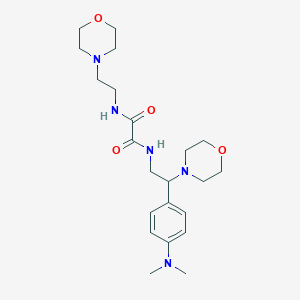

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an organic molecule with two morpholinoethyl groups attached to an oxalamide core, and a dimethylaminophenyl group attached to one of the morpholinoethyl groups. Morpholino groups are often used in medicinal chemistry to improve the pharmacokinetic properties of drug molecules . The dimethylaminophenyl group is a common motif in many pharmaceuticals and could contribute to the compound’s biological activity.

Chemical Reactions Analysis

Amides, like the ones in this compound, are generally stable but can be hydrolyzed under acidic or basic conditions. The morpholino groups might undergo reactions at the ethyl group, and the dimethylaminophenyl group could undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Fluorescent Probes

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide and similar compounds have been utilized in the development of fluorescent probes. For instance, a study by Feng et al. (2016) describes a novel off-on fluorescent probe designed for selective detection of hypoxia or nitroreductase (NTR). This probe, incorporating morpholine groups, was successfully applied for imaging the hypoxic status of tumor cells (Feng et al., 2016).

Organometallic Chemistry

In organometallic chemistry, morpholine derivatives, including those similar to N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide, have been explored for their coordination properties and potential applications. A study by Li et al. (2012) synthesized binuclear copper(II) complexes using a morpholino-based ligand, demonstrating their potential in cancer treatment and DNA-binding properties (Li et al., 2012).

Organic Synthesis

In the field of organic synthesis, morpholinoethyl derivatives are used as intermediates for synthesizing various organic compounds. Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility of these compounds in organic synthesis (Mamedov et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O4/c1-25(2)19-5-3-18(4-6-19)20(27-11-15-31-16-12-27)17-24-22(29)21(28)23-7-8-26-9-13-30-14-10-26/h3-6,20H,7-17H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGDIJNIMCJSES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2639610.png)

![Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2639614.png)

![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)

![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/no-structure.png)

![Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2639626.png)